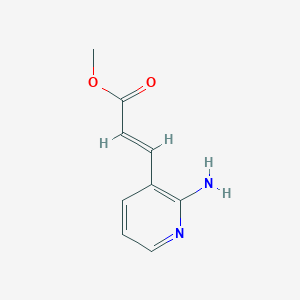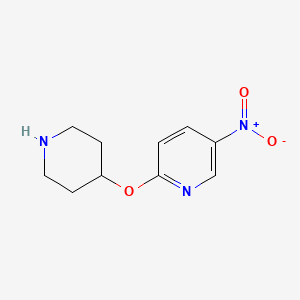
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate
Vue d'ensemble
Description
“(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate” is a chemical compound with the empirical formula C9H10N2O2 . It has a molecular weight of 178.19 g/mol . The compound is typically in solid form . The SMILES string for this compound is COC(=O)\C=C\c1cccnc1N .
Molecular Structure Analysis
The InChI key for “(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate” is UPFAVCSTPFQWCW-SNAWJCMRSA-N . This key can be used to look up the compound in various chemical databases and obtain more information about its structure.Applications De Recherche Scientifique
Microwave-Assisted Synthesis : A study by Satyanarayana et al. (2013) demonstrated the use of microwave-induced cyclocondensation of methyl 2-(acetoxy(phenyl)methyl)acrylate with 2-aminopyridines. This process achieved rapid synthesis of 3-substituted-2H-pyrido[1,2-a]pyrimidin-2-ones, highlighting an efficient method for preparing these compounds (Satyanarayana et al., 2013).
Molecular Imprinting : Cummins, Duggan, and McLoughlin (2005) explored the molecular imprinting of 2-aminopyridine in acrylic polymers. This process showed varied affinity levels for rebinding the original template or structural analogues, indicating its potential in selective binding applications (Cummins, Duggan, & McLoughlin, 2005).
Corrosion Inhibition : Baskar et al. (2014) synthesized photo-cross-linkable polymers, including one derived from (E)-methyl 3-(2-aminopyridin-3-yl)acrylate, demonstrating exceptional inhibitory action for mild steel corrosion in hydrochloric acid solution. This suggests its potential application in corrosion protection (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Organic Sensitizers in Solar Cells : Research by Kim et al. (2006) on novel organic sensitizers for solar cell applications found that functionalized unsymmetrical organic sensitizers, which might involve (E)-methyl 3-(2-aminopyridin-3-yl)acrylate derivatives, exhibit high incident photon to current conversion efficiency. This underscores its role in enhancing solar cell performance (Kim et al., 2006).
Synthesis of Biologically Relevant Molecules : Zhang, Lv, Zhang, and Li (2013) described the synthesis of 2-pyridone derivatives from various substituted amines and (E)-methyl 3-(2-aminopyridin-3-yl)acrylate derivatives, offering a method for preparing molecules of biological and medicinal interest (Zhang, Lv, Zhang, & Li, 2013).
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The safety information indicates that it falls under Storage Class Code 11, which denotes Combustible Solids . The WGK (Water Hazard Class) is 3 , indicating a high hazard to water. The flash point is not applicable .
Propriétés
IUPAC Name |
methyl (E)-3-(2-aminopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8(12)5-4-7-3-2-6-11-9(7)10/h2-6H,1H3,(H2,10,11)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFAVCSTPFQWCW-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673585 | |
| Record name | Methyl (2E)-3-(2-aminopyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203500-12-2 | |
| Record name | Methyl (2E)-3-(2-aminopyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















